5-(2-Bromophenyl)-1-methyl-1H-imidazole
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Overview
Description
5-(2-Bromophenyl)-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Methylation: The methyl group can be introduced at the 1-position of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or thiols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1-methyl-1H-imidazole
- 5-(2-Fluorophenyl)-1-methyl-1H-imidazole
- 5-(2-Iodophenyl)-1-methyl-1H-imidazole
Comparison
Compared to its analogs, 5-(2-Bromophenyl)-1-methyl-1H-imidazole may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with other molecules and its overall properties.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1-methylimidazole |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
OJDBAXQJPWTAGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC=C2Br |
Origin of Product |
United States |
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